1-(2-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[2-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-18-9-6-17-16(18)24-11-12-4-7-19(8-5-12)15(23)10-20-13(21)2-3-14(20)22/h6,9,12H,2-5,7-8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHQZZVJAWTZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)CN3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like sulfur or base catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Synthesis Methodology
The synthesis generally involves multi-step organic reactions, including:
- Preparation of the furan ring .
- Introduction of the imidazole and piperidine rings through nucleophilic substitution and condensation reactions.
- Optimization of reaction conditions using catalysts and controlled environments to achieve high yields.
Chemistry
The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical entities.
Biology
Research indicates potential bioactive properties , including:
- Antimicrobial activity : Investigated for effectiveness against various pathogens.
- Anticancer properties : Studies suggest its ability to inhibit cancer cell proliferation through specific molecular interactions.
Medicine
In medicinal chemistry, the compound is explored for:
- Therapeutic effects : Potential applications in treating diseases such as cancer and infections.
- Drug design : Structural modifications can enhance efficacy and selectivity towards biological targets.
Industry
The compound's unique properties make it useful in:
- Material science : Development of new materials with tailored characteristics for specific applications.
Anticancer Activity
A study examined the compound's effects on cancer cell lines, demonstrating significant inhibition of cell growth at low concentrations. This suggests a mechanism involving apoptosis induction and cell cycle arrest, warranting further investigation into its use as a therapeutic agent.
Antimicrobial Properties
Another study focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a robust antibacterial effect, highlighting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-(2-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways within biological systems. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Due to the lack of direct data on the compound, comparisons are drawn from broader research on bioactive molecules with overlapping structural features or hypothesized mechanisms. Below is a comparative analysis based on general principles from the provided evidence and related literature:
Table 1: Key Parameters for Comparison
Key Findings:
Structural Analogues :
- Imidazole-piperidine hybrids (Analog 1) are frequently explored for antimicrobial and anticancer properties due to their ability to disrupt microbial cell membranes or kinase signaling . The target compound’s imidazole-thioether group may enhance binding to metal-dependent enzymes (e.g., cytochrome P450).
- Pyrrolidine-2,5-dione derivatives (Analog 2) often exhibit anticonvulsant or neuroprotective effects via GABAergic modulation. However, the target compound’s additional piperidine-oxoethyl chain may reduce blood-brain barrier permeability compared to simpler analogs .
Functional Analogues: Thioether-containing compounds (Analog 3) are prominent in plant-derived insecticides (e.g., glucosinolate breakdown products). The thioether group in the target compound could confer reactivity toward insect detoxification enzymes like glutathione S-transferases, though its synthetic origin may enhance stability compared to natural analogs .
Biological Activity
1-(2-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound with promising biological activities. Its structure includes an imidazole ring, a piperidine ring, and a pyrrolidine moiety, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique combination of functional groups that enhance its biological activity. The imidazole ring is known for its ability to coordinate with metal ions, while the piperidine and pyrrolidine rings provide structural stability and flexibility.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrrolidine derivatives have shown effective inhibition against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 75 to 125 µg/mL .
Anticancer Potential
The compound's anticancer activity has been explored through various in vitro studies. For example, analogues of this compound have been tested against cancer cell lines such as A-431 and Jurkat cells. One study reported that certain derivatives exhibited IC50 values less than those of doxorubicin, indicating a strong potential for further development as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been documented in multiple studies. Compounds derived from imidazole and piperidine structures have shown selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in inflammatory pathways. The most potent derivatives demonstrated IC50 values significantly lower than standard anti-inflammatory drugs like Celecoxib .
The mechanisms through which this compound exerts its biological effects include:
Metal Ion Coordination : The imidazole moiety can chelate metal ions, influencing enzymatic activities critical for microbial survival and cancer cell proliferation.
Protein Interaction : The compound has been shown to interact with various proteins involved in cell signaling pathways, potentially modulating their activity .
Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures may induce oxidative stress in cancer cells through ROS production, leading to apoptosis .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several derivatives against a panel of bacterial strains. The results indicated that modifications to the piperidine ring significantly enhanced antibacterial potency.
- Cancer Cell Line Testing : In vitro assays demonstrated that specific analogues exhibited cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
- Inflammation Model : In vivo studies using murine models showed that treatment with related compounds resulted in reduced edema and inflammatory markers in tissues exposed to inflammatory stimuli.
Data Summary
Q & A
Q. What are the established synthetic routes for this compound, and what are their respective yields and limitations?
The synthesis typically involves multi-step reactions, such as cyclization of pyrrolidine precursors and functionalization of the piperidine ring. For example, pyrrolidine-2,5-dione derivatives can be synthesized via cyclization using DMSO and NaH at elevated temperatures (130°C), achieving yields up to 88% . The imidazole-thioether moiety is introduced via nucleophilic substitution or thiol-ene reactions, requiring anhydrous conditions and catalysts like triethylamine. Limitations include sensitivity to moisture and competing side reactions during imidazole functionalization .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?
Key NMR signals include:
- ¹H NMR : A singlet at δ ~2.5–3.0 ppm for the piperidine N-CH₂-S group, a triplet at δ ~3.5–4.0 ppm for the 2-oxoethyl linker, and characteristic splitting patterns for the pyrrolidine-2,5-dione protons (δ ~2.8–3.2 ppm).
- ¹³C NMR : Peaks at ~170–175 ppm for the ketone (C=O) groups in pyrrolidine-2,5-dione and the piperidine-2-oxoethyl moiety . Discrepancies in integration ratios or unexpected shifts may indicate impurities or incorrect regiochemistry.
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Antioxidant Potential : DPPH radical scavenging assays, with IC₅₀ values compared to ascorbic acid as a positive control .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can contradictions in reported biological activities of structurally analogous imidazole-containing compounds be resolved?
Contradictions may arise from variations in assay protocols (e.g., bacterial strain selection) or structural modifications (e.g., substituents on the imidazole ring). A systematic approach includes:
- Comparative Meta-Analysis : Normalize data across studies using standardized metrics (e.g., % inhibition at fixed concentrations).
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with controlled modifications (e.g., replacing the 1-methyl group with bulkier alkyl chains) to isolate contributing factors .
Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions at the imidazole-thioether site?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of attacking agents.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in biphasic systems.
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions like oxidation of the thioether group .
Q. What experimental approaches elucidate metabolic pathways in hepatic microsomal models?
- Incubation with Liver Microsomes : Monitor metabolite formation via LC-MS/MS, focusing on oxidative pathways (e.g., hydroxylation of the piperidine ring).
- Cytochrome P450 Inhibition Assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify enzymes responsible for metabolism .
- Stable Isotope Labeling : Track metabolic fate using ¹³C-labeled analogs in time-course studies .
Methodological Considerations
- Synthetic Challenges : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical due to polar byproducts .
- Data Interpretation : Conflicting biological data may require multivariate statistical analysis (e.g., PCA) to account for assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
